molecular formula C20H22N4OS B5587202 4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine

4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine

Cat. No. B5587202
M. Wt: 366.5 g/mol
InChI Key: GNNZTHXLSRWFQW-UHFFFAOYSA-N
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Description

The synthesis and study of pyrazole derivatives and their complexes have garnered interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by their pyrazole core, a five-membered ring with two nitrogen atoms, which can be functionalized to produce a vast array of derivatives with varied properties.

Synthesis Analysis

Synthesis routes for pyrazole derivatives often involve the reaction of hydrazine with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved through coupling reactions and characterized by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For instance, the structure of novel pyrazolone derivatives was confirmed through X-ray analysis, showcasing their potential as antimicrobial agents (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of complex molecules with specific functions. These reactions include nucleophilic substitution, cyclization, and coupling reactions, which are pivotal in the synthesis of compounds with desired biological or chemical properties (Mishriky & Moustafa, 2013).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would likely depend on factors such as how the compound interacts with biological targets, its bioavailability, and its metabolic stability .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include in vitro and in vivo studies to investigate its potential therapeutic effects .

properties

IUPAC Name

(4-methyl-2-phenylpiperazin-1-yl)-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-8-9-19(26-14)16-12-17(22-21-16)20(25)24-11-10-23(2)13-18(24)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNZTHXLSRWFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N3CCN(CC3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine

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